4-(3-Chlorophenyl)-2-nitrophenol
CAS No.: 1261945-54-3
Cat. No.: VC11729412
Molecular Formula: C12H8ClNO3
Molecular Weight: 249.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261945-54-3 |
---|---|
Molecular Formula | C12H8ClNO3 |
Molecular Weight | 249.65 g/mol |
IUPAC Name | 4-(3-chlorophenyl)-2-nitrophenol |
Standard InChI | InChI=1S/C12H8ClNO3/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)14(16)17/h1-7,15H |
Standard InChI Key | IURRLPFQHZRASI-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
4-Chloro-2-nitrophenol (C₆H₄ClNO₃) is a yellow crystalline solid with a molecular weight of 173.55 g/mol. Its key physicochemical parameters are summarized below:
Property | Value |
---|---|
Melting Point | 85–87 °C (lit.) |
Boiling Point | 242.5 ± 20.0 °C (predicted) |
Density | 1.4914 (estimate) |
Refractive Index | 1.5810 (estimate) |
Solubility | Soluble in dioxane |
pKa | 6.48 (25°C) |
The compound’s nitro and chloro substituents confer strong electron-withdrawing effects, rendering it resistant to hydrolysis and photodegradation . Its moderate solubility in organic solvents like dioxane facilitates industrial processing, while its low aqueous solubility (0.5 g/5 mL) complicates environmental remediation .
Industrial Synthesis and Optimization
Conventional Hydrolysis Method
4-Chloro-2-nitrophenol is synthesized via alkaline hydrolysis of 2,5-dichloronitrobenzene under high-temperature, pressurized conditions. A typical protocol involves reacting 2,5-dichloronitrobenzene with 8% sodium hydroxide at 120–130°C for 8–12 hours . This method yields sodium 4-chloro-2-nitrophenolate, which is acidified to precipitate the final product.
Patent-Improved Synthesis
A Chinese patent (CN101481311A) outlines an optimized process using activated carbon to adsorb organic impurities . Key steps include:
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Hydrolysis: 2,5-Dichloronitrobenzene reacts with NaOH at 142–148°C (0.25–0.30 MPa) for 8–12 hours.
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Crystallization: The mixture is distilled at 104–110°C, cooled to 25–40°C, and filtered to isolate sodium 4-chloro-2-nitrophenolate.
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Refining: The crude product is dissolved in water, treated with activated carbon at 85–90°C, and filtered.
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Neutralization: Hydrochloric acid is added to pH 2–5.5, precipitating pure 4-chloro-2-nitrophenol .
This method enhances product purity (>98%) and reduces ecological harm by minimizing solvent waste .
Industrial Applications and Derivative Synthesis
4-Chloro-2-nitrophenol serves as a precursor for dyes and pharmaceuticals:
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Reduction: Catalytic hydrogenation produces 2-amino-4-chlorophenol (CAS 95-85-2), a diazo component for wool and polyamide dyes .
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Chlorination: Reaction with chlorine yields 2,4-dichloro-6-nitrophenol (CAS 609-89-2), further reduced to 2-amino-4,6-dichlorophenol (CAS 527-62-8) .
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Phosgene Reaction: 2-Amino-4-chlorophenol reacts with phosgene to form 5-chlorobenzoxolinone, which is nitrated and hydrolyzed to 2-amino-4-chloro-5-nitrophenol .
These derivatives are integral to azo dyes, which form stable chromium complexes for textile coloring .
Environmental Impact and Microbial Degradation
Persistence and Toxicity
4-Chloro-2-nitrophenol is classified as an environmental pollutant due to its presence in industrial effluents and resistance to abiotic degradation . Chronic exposure risks include hepatotoxicity and splenic discoloration, as observed in rodent studies .
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